(3-Bromobutyl)triphenylphosphonium bromide

説明

“(3-Bromobutyl)triphenylphosphonium Bromide” is used in rearrangement reactions of cyclic organic molecules and in organic synthesis . It is an analogue of phosphonium, acting as reversible inhibitors of cholinesterases of different animals . It has also been shown to be part of Phosphonium salts, having antiviral activity against influenza virus A .

Synthesis Analysis

This compound is used in the synthesis of functionalized polyurethanes using cationic ring-opening polymerization and click chemistry . It is also involved in semipinacol rearrangement and direct arylation .Molecular Structure Analysis

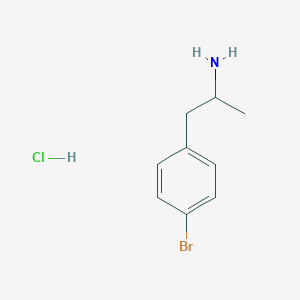

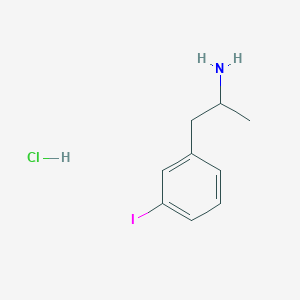

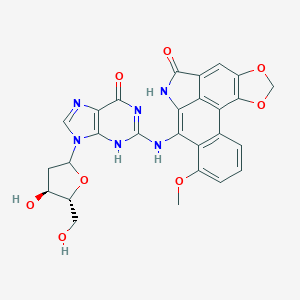

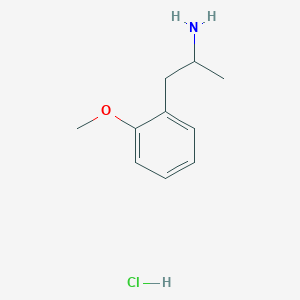

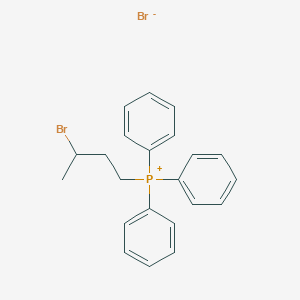

The molecular formula of “(3-Bromobutyl)triphenylphosphonium Bromide” is C22H23Br2P . The linear formula is CH3CH(Br)CH2CH2P(C6H5)3Br .Chemical Reactions Analysis

“(3-Bromobutyl)triphenylphosphonium Bromide” is involved in intramolecular dehydrobromination and cycloisomerizations of bromodienes and enynes . It is also used in olefination of benzaldehydes .Physical And Chemical Properties Analysis

“(3-Bromobutyl)triphenylphosphonium Bromide” has a melting point of 152-155 °C (lit.) . It is a solid substance with a molecular weight of 478.20 .科学的研究の応用

Synthesis of Functionalized Polyurethanes

This compound is used in the synthesis of functionalized polyurethanes through cationic ring-opening polymerization and click chemistry, which are pivotal in creating advanced materials with tailored properties for various industrial applications .

Semipinacol Rearrangement and Direct Arylation

It serves as a reactant in semipinacol rearrangement and direct arylation processes, which are essential reactions in organic synthesis for constructing complex molecular architectures .

Olefination of Benzaldehydes

The compound is involved in the olefination of benzaldehydes, a critical step in forming carbon-carbon double bonds, which is fundamental in organic synthesis and material science .

C-H Activation / Cycloisomerization

It plays a role in C-H activation and cycloisomerization reactions, enabling the formation of cyclic compounds from linear precursors, which is significant in pharmaceutical synthesis .

Intramolecular Dehydrobromination

(3-Bromobutyl)triphenylphosphonium bromide is used in intramolecular dehydrobromination to produce unsaturated compounds, which are valuable intermediates in organic synthesis .

Cycloisomerizations of Bromodienes and Enynes

The compound is a reactant in cycloisomerizations of bromodienes and enynes, which are crucial for synthesizing cyclic structures that are prevalent in natural products and drugs .

Anti-bacterial Applications

It has been applied as an insoluble bactericidal ceramisite filler with anti-bacterial activity against heterotrophic bacteria in simulated industrial recirculation water, showcasing its potential in water treatment technologies .

Synthesis of D-labeled Methylenecyclobutane

Lastly, it is used in the synthesis of D-labeled methylenecyclobutane, which is important for labeling compounds with deuterium for various scientific studies including metabolic research .

Each application mentioned above represents a unique field where (3-Bromobutyl)triphenylphosphonium bromide plays a vital role. The compound’s versatility demonstrates its importance across different areas of scientific research.

For further details on each application, you may refer to the provided references.

MilliporeSigma - (3-Bromopropyl)triphenylphosphonium bromide Rapid synthesis of (3-bromopropyl)triphenylphosphonium bromide or iodide MilliporeSigma - (4-Bromobutyl)triphenylphosphonium

作用機序

Target of Action

It is known that phosphonium salts, such as this compound, are often used in organic synthesis, particularly in wittig reactions .

Mode of Action

Phosphonium salts are generally known to participate in various types of chemical reactions, including c-h activation and β-elimination .

Biochemical Pathways

It is known to be involved in reactions such as azidification, c-h activation, β-elimination, and 1,3-dipolar cycloaddition of azides onto alkenes .

Result of Action

It is known to be involved in various types of chemical reactions, which could potentially lead to the formation of new compounds .

Action Environment

The action of (3-Bromobutyl)triphenylphosphonium bromide can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature . Additionally, it is known to be hygroscopic, indicating that moisture in the environment could potentially affect its stability and efficacy .

Safety and Hazards

特性

IUPAC Name |

3-bromobutyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrP.BrH/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19H,17-18H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGZLKJGEFSHJB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583525 | |

| Record name | (3-Bromobutyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromobutyl)triphenylphosphonium bromide | |

CAS RN |

132256-97-4 | |

| Record name | (3-Bromobutyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromobutyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。